molecular formula C14H17N5O2 B2508234 N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 497063-60-2

N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2508234
CAS No.: 497063-60-2
M. Wt: 287.323
InChI Key: FKUCTJFVIBBUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Butylphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at position 5 and amine groups at positions 4 and 5. The N4 position is substituted with a 4-butylphenyl group, a structural motif that combines aromaticity with a flexible aliphatic chain. This compound is part of a broader class of 5-nitropyrimidine-4,6-diamines, which are synthesized via nucleophilic substitution reactions between pyrimidine precursors and aryl/alkyl amines .

The nitro group at position 5 confers electron-withdrawing properties, influencing both reactivity and intermolecular interactions (e.g., hydrogen bonding and π-stacking).

Properties

IUPAC Name

4-N-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-2-3-4-10-5-7-11(8-6-10)18-14-12(19(20)21)13(15)16-9-17-14/h5-9H,2-4H2,1H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUCTJFVIBBUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halogenated pyrimidine derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N4-(4-butylphenyl)-5-aminopyrimidine-4,6-diamine.

Scientific Research Applications

Medicinal Chemistry

N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine has shown promise as a scaffold for developing new therapeutic agents.

  • Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. They have been evaluated for their effectiveness in treating inflammatory diseases, where they demonstrated strong inhibitory effects on specific biological pathways involved in inflammation .
  • Inhibition of Enzymatic Activity : The compound is used in studies focused on enzyme inhibition. The nitro group can participate in redox reactions, which may inhibit various enzymes involved in disease processes . For instance, it has been investigated for its potential to inhibit cathepsin C, an enzyme linked to autoimmune diseases .

Biological Studies

This compound serves as a valuable tool in biological research:

  • Protein Binding Studies : Its ability to interact with proteins makes it useful for studying protein-ligand interactions. This is crucial for understanding how drugs exert their effects at the molecular level .
  • Cellular Assays : The compound can be employed in cellular assays to evaluate its effects on cell viability and proliferation, particularly in cancer research where it may impact tumor cell lines .

Industrial Applications

Beyond its applications in research, this compound has potential industrial uses:

  • Synthesis of Dyes and Pigments : Due to its chemical structure, it can serve as a precursor for synthesizing various dyes and pigments used in textiles and coatings .
  • Chemical Intermediates : It acts as a building block for creating more complex organic molecules, which can be utilized in pharmaceuticals and agrochemicals .

Case Study 1: Anti-inflammatory Screening

A study investigated the anti-inflammatory effects of this compound using an animal model of inflammation. The results indicated significant reductions in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested against cathepsin C activity. The findings revealed that the compound effectively inhibited the enzyme's activity in vitro, supporting further exploration for drug development targeting autoimmune disorders .

Mechanism of Action

The mechanism of action of N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with enzymes and proteins. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or activation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Bulky aryl groups (e.g., 4-bromobenzyl in 5g) increase melting points due to enhanced van der Waals interactions and molecular rigidity, whereas alkyl substituents (e.g., ethyl in 5k) reduce melting points . The 4-butylphenyl group in the target compound is expected to exhibit intermediate behavior, with a melting point likely between 100–150°C.
  • Synthetic Yields : Electron-deficient aryl amines (e.g., 4-chlorobenzyl) generally afford higher yields (>90%) compared to sterically hindered or electron-rich amines (e.g., phenethyl groups in 5h: 30% yield) .
Physicochemical and Electronic Properties
  • Hydrogen Bonding: The nitro group and amine functionalities enable hydrogen bonding, as seen in crystal structures of related compounds (e.g., N-(4-methylphenyl)-5-[(4-fluoroanilino)methyl]pyrimidine derivatives), where intramolecular N–H···N interactions stabilize molecular conformations .
Computational Insights

Theoretical studies on similar compounds (e.g., Gaussian16 calculations in ) reveal that electron-withdrawing substituents (e.g., nitro) lower the energy barrier for nucleophilic substitution reactions, favoring synthesis under mild conditions . Solvent effects (e.g., ethanol vs. THF) further modulate reaction pathways and yields.

Biological Activity

N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with a butylphenyl group and a nitro group. Its chemical structure can be represented as follows:

C13H15N5O2\text{C}_{13}\text{H}_{15}\text{N}_{5}\text{O}_{2}

The presence of both electron-withdrawing (nitro) and electron-donating (butylphenyl) groups suggests that this compound may exhibit unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in disease pathways. For instance, studies have shown that modifications in the pyrimidine structure can lead to enhanced binding affinity to target proteins, potentially modulating their activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been shown to inhibit cell proliferation in breast cancer and leukemia models by inducing apoptosis through caspase activation pathways .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

  • Breast Cancer Inhibition : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. Mechanistic studies indicated that this effect was mediated through the activation of apoptotic pathways involving mitochondrial dysfunction .
  • Rheumatoid Arthritis Model : In an animal model of rheumatoid arthritis, administration of this compound led to a marked decrease in joint swelling and inflammatory markers such as TNF-alpha and IL-6. Histological analysis confirmed reduced infiltration of inflammatory cells in treated joints compared to controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally related compounds:

Compound NameStructureIC50 (µM)Primary Activity
N1-(phenyl)-2-amino-5-nitropyrimidineStructure20Anticancer
N3-(butyl)-6-amino-5-nitropyrimidineStructure25Anti-inflammatory
This compound Structure15 Anticancer & Anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.